

(2-Amino-1,3-thiazol-5-yl)methanol CAS number 131184-73-1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Amino-1,3-thiazol-5-yl)methanol

Cat. No.: B032690

[Get Quote](#)

An In-depth Technical Guide to **(2-Amino-1,3-thiazol-5-yl)methanol** (CAS 131184-73-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-1,3-thiazol-5-yl)methanol is a heterocyclic organic compound featuring a core 2-aminothiazole scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds and approved pharmaceuticals.^{[1][2]} Due to its functional groups—a primary amine and a primary alcohol—this compound serves as a versatile and valuable building block in the synthesis of more complex molecules.^[3] It is primarily utilized as a chemical intermediate or reactant for creating libraries of derivatives for drug discovery and development.^[4]

Physicochemical Properties

The fundamental physicochemical data for **(2-Amino-1,3-thiazol-5-yl)methanol** are crucial for its proper handling, storage, and use in synthetic chemistry. The key properties are summarized in the table below.

Property	Data	Reference(s)
CAS Number	131184-73-1	[4][5][6]
Molecular Formula	C ₄ H ₆ N ₂ OS	[4][6]
Molecular Weight	130.17 g/mol	[4][6]
IUPAC Name	(2-amino-1,3-thiazol-5-yl)methanol	[6]
Synonyms	2-Amino-5-thiazolemethanol, 5-(Hydroxymethyl)thiazol-2-ylamine	[3][7]
Appearance	White to off-white solid or yellow powder	[3][7]
Melting Point	102-103 °C	[5][6]
Boiling Point	~340 °C at 760 mmHg	[5]
Solubility	Soluble in polar solvents	[3]
Purity	≥95% - ≥97% (Typical commercial grades)	[4][5][6]

Synthesis and Experimental Protocols

The most common and established method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1][8] This reaction involves the cyclocondensation of an α -haloketone or α -haloaldehyde with a thioamide, most commonly thiourea, to form the thiazole ring.[8]

Generalized Hantzsch Synthesis Protocol

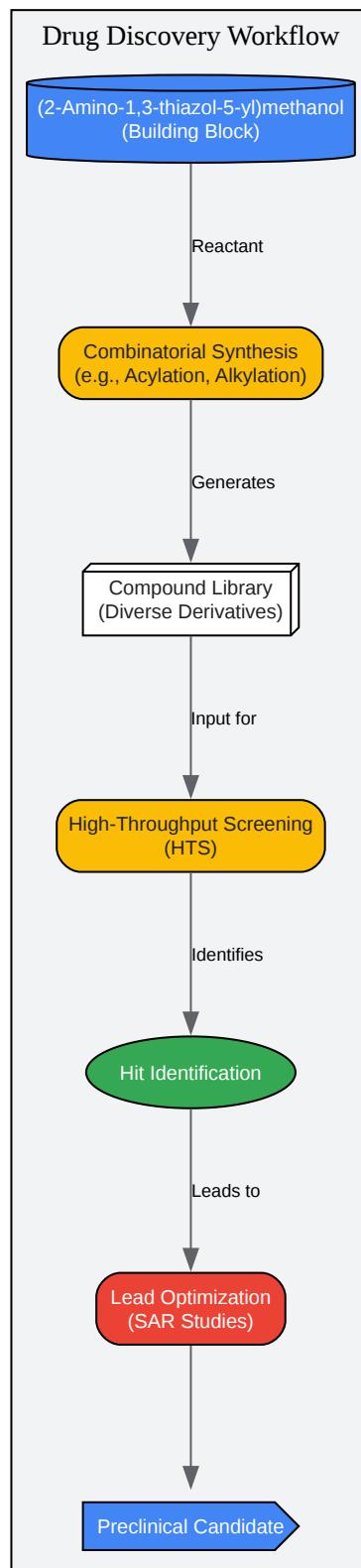
While a specific protocol for **(2-Amino-1,3-thiazol-5-yl)methanol** is not readily available in peer-reviewed literature, a representative procedure can be detailed based on established Hantzsch reaction methodologies. The key starting material would be a protected form of 1-chloro-3-hydroxyacetone or a similar α -halocarbonyl compound.

Objective: To synthesize **(2-Amino-1,3-thiazol-5-yl)methanol** via Hantzsch cyclocondensation.

Materials:

- 1-Chloro-3-(tetrahydro-2H-pyran-2-yloxy)propan-2-one (or other suitable protected α -haloketone)
- Thiourea
- Absolute Ethanol
- 5% Sodium Bicarbonate (NaHCO_3) solution
- Hydrochloric Acid (HCl) in an organic solvent (e.g., 1,4-dioxane)
- Ethyl Acetate
- Deionized Water

Experimental Procedure:

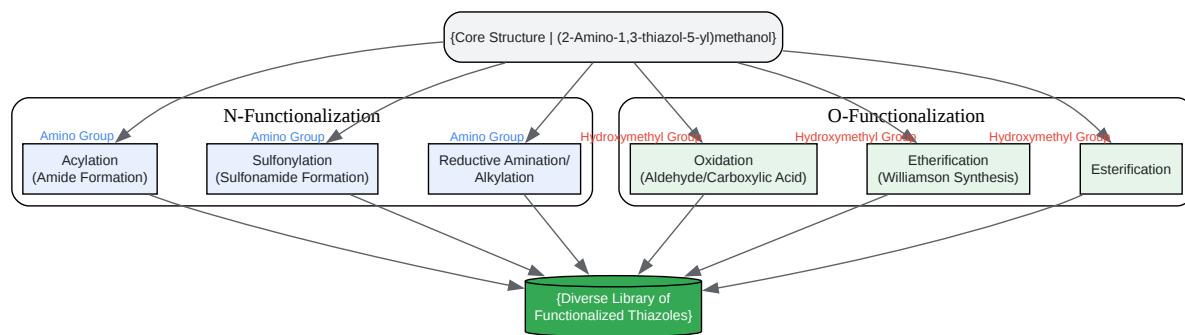

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α -haloketone starting material (1.0 eq.) in absolute ethanol.
- Addition of Thiourea: Add thiourea (1.1-1.5 eq.) to the ethanolic solution.[\[1\]](#)
- Cyclocondensation: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 1-3 hours.[\[1\]](#)
- Work-up and Isolation (Protected Intermediate):
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Pour the cooled mixture into a beaker containing cold deionized water, which may cause a precipitate to form.

- Slowly add a 5% sodium bicarbonate solution to neutralize any acid formed during the reaction until effervescence stops.[\[1\]](#)
- Collect the solid precipitate of the protected intermediate by vacuum filtration. Wash the solid with cold water and dry thoroughly.
- Deprotection:
 - Dissolve the dried intermediate in a suitable organic solvent like ethyl acetate.
 - Add a solution of HCl (e.g., 4M in 1,4-dioxane) and stir at room temperature until TLC indicates the complete removal of the protecting group.
- Final Purification:
 - Neutralize the reaction mixture again with a mild base (e.g., NaHCO₃ solution).
 - Extract the aqueous layer with ethyl acetate.
 - Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
 - The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **(2-Amino-1,3-thiazol-5-yl)methanol**.

Role in Drug Discovery and Development

(2-Amino-1,3-thiazol-5-yl)methanol is not typically investigated for its own biological activity. Instead, its value lies in its application as a versatile scaffold for combinatorial chemistry and the synthesis of compound libraries.[\[9\]](#)[\[10\]](#) The 2-aminothiazole core is a key pharmacophore in drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[\[2\]](#)

The diagram below illustrates a typical workflow where a building block like **(2-Amino-1,3-thiazol-5-yl)methanol** is used in a drug discovery program.


[Click to download full resolution via product page](#)

Caption: A typical drug discovery workflow utilizing **(2-Amino-1,3-thiazol-5-yl)methanol** as a starting scaffold.

Synthetic Derivatization Pathways

The two primary functional groups of **(2-Amino-1,3-thiazol-5-yl)methanol**, the 2-amino group and the 5-hydroxymethyl group, provide reactive handles for a wide range of chemical modifications. This allows for the systematic exploration of the chemical space around the thiazole core to establish structure-activity relationships (SAR).

The following diagram outlines the logical relationships for creating derivatives from this core molecule.

[Click to download full resolution via product page](#)

Caption: Logical pathways for the synthetic modification of **(2-Amino-1,3-thiazol-5-yl)methanol**'s functional groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. CAS 131184-73-1: 2-Amino-5-thiazolemethanol | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. 131184-73-1 Cas No. | 2-Amino-5-(hydroxymethyl)-1,3-thiazole | Apollo [store.apolloscientific.co.uk]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. derpharmacemica.com [derpharmacemica.com]
- 9. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fortunejournals.com [fortunejournals.com]
- To cite this document: BenchChem. [(2-Amino-1,3-thiazol-5-yl)methanol CAS number 131184-73-1]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b032690#2-amino-1-3-thiazol-5-yl-methanol-cas-number-131184-73-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com